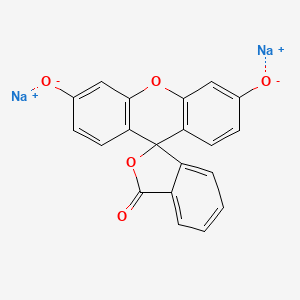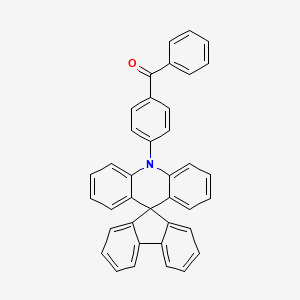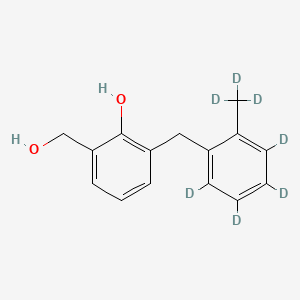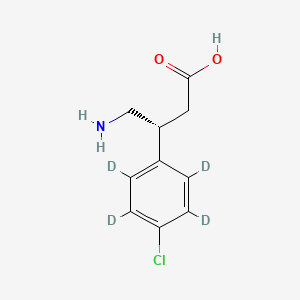
HIV-1 inhibitor-42
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-42 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the viral replication cycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-42 typically involves multiple steps, starting from commercially available precursors. One common route involves the preparation of a key intermediate through a series of reactions, including nucleophilic substitution, cyclization, and functional group transformations. The final step often involves the coupling of the intermediate with a specific moiety that enhances the compound’s inhibitory activity .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
HIV-1 inhibitor-42 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to more active forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for enhanced inhibitory activity and reduced toxicity .
科学研究应用
HIV-1 inhibitor-42 has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the biological pathways involved in HIV-1 replication and to identify potential targets for new antiviral drugs.
Medicine: this compound is a candidate for the development of new antiretroviral therapies aimed at treating HIV/AIDS.
作用机制
HIV-1 inhibitor-42 exerts its effects by targeting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a critical step in the viral replication cycle. This compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals .
相似化合物的比较
Similar Compounds
Raltegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high barrier to resistance and potent inhibitory activity.
Uniqueness
HIV-1 inhibitor-42 is unique due to its specific binding affinity and inhibitory potency. It has been designed to overcome resistance mutations that affect other integrase inhibitors, making it a valuable addition to the arsenal of antiretroviral drugs .
属性
分子式 |
C22H20N2O5S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H20N2O5S/c1-2-16-17(9-13-3-8-19-20(10-13)29-12-28-19)23-22(24-21(16)27)30-11-18(26)14-4-6-15(25)7-5-14/h3-8,10,25H,2,9,11-12H2,1H3,(H,23,24,27) |
InChI 键 |
IKTMNEQYGCKBOF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)O)CC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


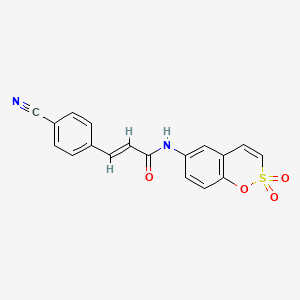
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

